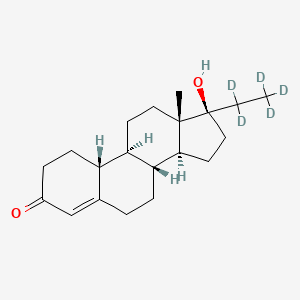
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide is a chemical compound known for its applications in various scientific fields. It is related to Tolterodine, a muscarinic receptor antagonist, and is often used in research settings .
Méthodes De Préparation
The synthesis of 2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide involves several steps. One common method includes the reaction of 2-methoxy-5-methylphenylacetic acid with isopropylamine under specific conditions to form the desired amide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Applications De Recherche Scientifique
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in studies related to receptor binding and signal transduction.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of muscarinic receptor antagonism.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide involves its interaction with muscarinic receptors. By binding to these receptors, it inhibits their activity, leading to various physiological effects. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved are related to signal transduction and neurotransmitter release .
Comparaison Avec Des Composés Similaires
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide can be compared with other similar compounds, such as:
Tolterodine: Both compounds are muscarinic receptor antagonists, but this compound has unique structural features that may influence its binding affinity and selectivity.
2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenylbenzenepropanamine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C20H25NO2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22) |
Clé InChI |
RVLZASYGBPIYCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


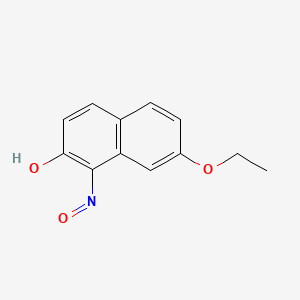
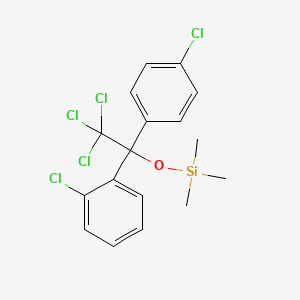
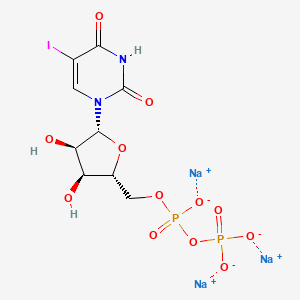

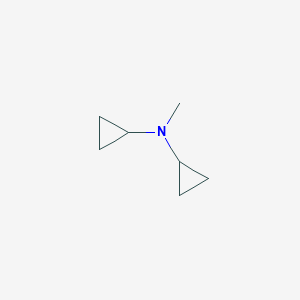
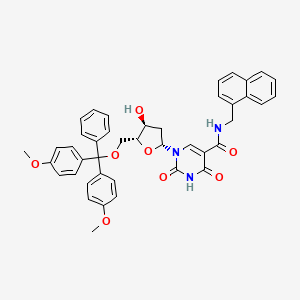


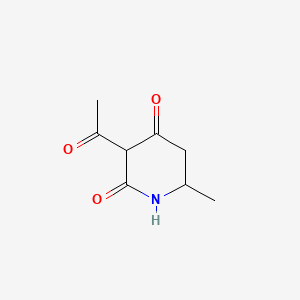
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
